アロイシンA

概要

説明

アロイシンAは、細胞透過性のピロロピラジン化合物であり、その抗増殖作用で知られています。この化合物は、サイクリン依存性キナーゼ (Cdk) およびグリコーゲンシンターゼキナーゼ-3 (GSK-3) の強力で選択的な可逆的ATP競合阻害剤として作用します。この化合物は、特に生物学および医学の分野において、さまざまな科学研究用途において可能性を示しています .

科学的研究の応用

Aloisine A has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3.

Biology: Investigated for its effects on cell proliferation and cell cycle regulation.

Medicine: Explored for its potential in treating diseases related to abnormal cell proliferation, such as cancer.

Industry: Potential applications in the development of new therapeutic agents and research tools

作用機序

アロイシンAは、サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3を阻害することによってその効果を発揮します。この化合物は、これらの酵素のATP結合部位に結合し、それらの活性を阻害することで、細胞周期の進行と増殖を調節します。 この化合物は、cAMP非依存性機構によって、サブミクロンモルの親和性で野生型および変異型の嚢胞性線維症膜透過調節因子 (CFTR) を刺激することもあります .

生化学分析

Biochemical Properties

ALOISINE A exhibits strong inhibitory properties against CDKs, with IC50s of 0.15 μM, 0.12 μM, 0.4 μM, 0.16 μM for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, respectively . It also inhibits GSK-3α (IC50=0.5 μM) and GSK-3β (IC50=1.5 μM) . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

In cellular processes, ALOISINE A influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on CDKs and GSK-3α/β can lead to changes in cell cycle progression, gene expression, and metabolic processes .

Molecular Mechanism

At the molecular level, ALOISINE A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor of CDKs, thereby affecting the phosphorylation state of proteins and influencing cellular processes .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on CDKs suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on CDKs and GSK-3α/β, it is likely to interact with enzymes and cofactors involved in these pathways .

準備方法

合成ルートおよび反応条件

アロイシンAは、ピロロピラジン中間体を含む一連の化学反応によって合成できます反応条件には、多くの場合、目的の変換を促進するために特定の触媒や溶媒を使用することが含まれます .

工業生産方法

This compoundの工業生産方法の詳細については、広く文書化されていませんが、この化合物を大規模に合成する場合は、おそらくラボスケールのプロセスの最適化が必要になります。 これには、反応のスケールアップ、品質と収量の安定化、費用対効果が高く環境に優しい慣行の実施が含まれます .

化学反応の分析

反応の種類

アロイシンAは、次のものを含むさまざまな種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応は、this compoundの官能基を変換するために使用できます。

一般的な試薬と条件

This compoundを含む反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 反応条件には、多くの場合、目的の結果を得るために、制御された温度、圧力、pHレベルが含まれます .

主要な生成物

This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、官能基が修飾されたさまざまな誘導体を含めることができ、それらは異なる生物学的活性と特性を持つ可能性があります .

科学研究用途

This compoundは、次のような幅広い科学研究用途があります。

化学: サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞増殖と細胞周期調節に対する影響について調査されています。

医学: 癌などの異常な細胞増殖に関連する疾患の治療における可能性について調査されています。

特性

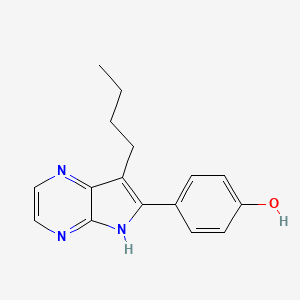

IUPAC Name |

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGRJPRGZCFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416115 | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-16-5 | |

| Record name | Aloisine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].

A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for Aloisine A's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of Aloisine A and its derivatives to enhance their therapeutic profiles.

A: Computational studies have been used to understand the binding mechanism of Aloisine A with its target proteins. Molecular docking simulations were employed to investigate Aloisine A’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of Aloisine A’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.

A: Aloisine A exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by Aloisine A was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].

A: The discovery of Aloisine A emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on Aloisine A and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore Aloisine A's therapeutic potential and to optimize its properties for clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。